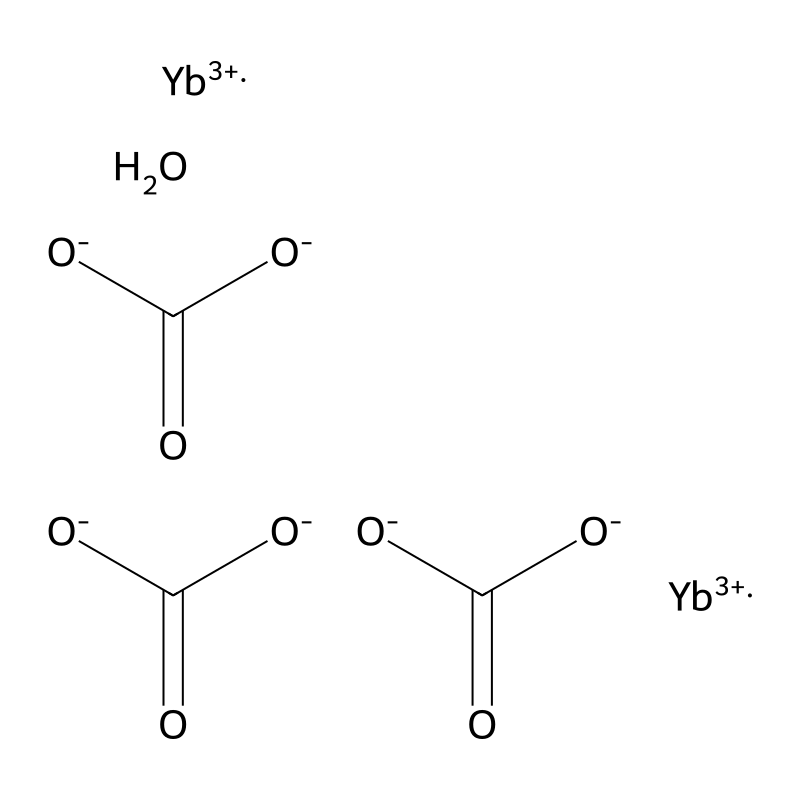

Ytterbium(III) Carbonate Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Ytterbium Compounds:

Ytterbium(III) carbonate hydrate is primarily used as a precursor for various ytterbium compounds due to its ease of conversion. When heated (calcination), it decomposes to ytterbium oxide (Yb₂O₃), a crucial material in various applications like solid-state electrolytes and ceramic pigments []. Additionally, it can be treated with acids to yield other ytterbium salts needed for specific research purposes [].

Luminescent Materials Research:

Ytterbium(III) ions exhibit unique luminescent properties, meaning they absorb light and emit it at different wavelengths. Ytterbium(III) carbonate hydrate serves as a starting material for synthesizing luminescent materials with potential applications in various fields. These materials can be used in:

- Biomedical imaging: Yb-doped nanoparticles can be used as probes for targeted imaging within living organisms [].

- Lasers: Yb-doped materials are efficient laser gain media, leading to research on their use in high-power lasers for various applications [].

- Solar cells: Upconversion materials containing Yb can potentially improve the efficiency of solar cells by converting low-energy photons to higher-energy ones [].

Ytterbium(III) Carbonate Hydrate is a chemical compound with the formula . It is a member of the rare earth metal carbonates and is characterized by its water-insoluble nature, which allows for its conversion into various other ytterbium compounds through thermal processes. The compound typically appears as a white crystalline solid and is notable for its unique properties, including its role as a precursor in the synthesis of ytterbium oxide and other derivatives .

- Decomposition: Upon heating, it decomposes to form ytterbium oxide and carbon dioxide:

- Reactions with Acids: When treated with strong acids, it dissolves to form soluble ytterbium salts:

These reactions illustrate its utility in synthesizing other chemical compounds and its reactivity with common acids.

Ytterbium(III) Carbonate Hydrate can be synthesized through several methods:

- Precipitation Method: This involves mixing solutions of ytterbium salts (such as ytterbium chloride) with sodium carbonate or ammonium carbonate, leading to the precipitation of Ytterbium(III) Carbonate Hydrate:

- Hydrothermal Synthesis: In this method, a mixture of ytterbium oxide and carbon dioxide is subjected to high temperatures and pressures in water, facilitating the formation of the carbonate hydrate.

These methods allow for the production of high-purity Ytterbium(III) Carbonate Hydrate suitable for various applications.

Ytterbium(III) Carbonate Hydrate has several notable applications:

- Optical Materials: It is used in the production of optical fibers and lasers due to its luminescent properties.

- Catalysts: The compound serves as a catalyst in organic reactions, enhancing reaction rates and selectivity.

- Nuclear Medicine: Its isotopes are investigated for use in diagnostic imaging and targeted radiotherapy.

- Material Science: It is employed in the synthesis of advanced materials, including superconductors and phosphors .

Interaction studies involving Ytterbium(III) Carbonate Hydrate primarily focus on its reactivity with other chemical species. Research indicates that it can interact with various ligands, influencing its solubility and reactivity. Additionally, studies on its interaction with biological systems are ongoing, particularly regarding its potential cytotoxic effects and bioavailability when introduced into living organisms .

Ytterbium(III) Carbonate Hydrate shares similarities with several other rare earth carbonates. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Solubility | Unique Properties |

|---|---|---|---|

| Yttrium(III) Carbonate Hydrate | Slightly soluble | Used in phosphors for LEDs | |

| Lanthanum(III) Carbonate Hydrate | Soluble | Important for catalysts in petroleum refining | |

| Cerium(IV) Carbonate | Insoluble | Used as an oxidizing agent |

Uniqueness of Ytterbium(III) Carbonate Hydrate:

- It has specific luminescent properties that make it suitable for optical applications.

- Its ability to convert readily into other ytterbium compounds enhances its utility in material science.

Hydrothermal Synthesis Approaches for Rare-Earth Carbonates

Hydrothermal synthesis remains a cornerstone for producing crystalline rare-earth carbonates, including ytterbium(III) carbonate hydrate. This method involves reacting ytterbium nitrate with ammonium carbonate in aqueous media under controlled temperature and pressure. A critical study demonstrated that hydrothermal treatment at 120°C for 48 hours yielded phase-pure ytterbium carbonate hydrate with a tengerite-type structure, characterized by the formula $$ \text{Yb}2(\text{CO}3)3 \cdot 2\text{H}2\text{O} $$ . The process avoids additives or templates, relying instead on the intrinsic reactivity of ytterbium ions with carbonate anions.

The lanthanide contraction effect plays a pivotal role in determining the stability of intermediate phases. Heavier rare-earth elements like ytterbium exhibit smaller ionic radii, which favor the formation of hydroxycarbonates ($$ \text{YbCO}_3\text{OH} $$) under shorter reaction times compared to lighter lanthanides . However, extending the hydrothermal duration to 72 hours at 180°C promotes Ostwald ripening, resulting in larger crystallites (200–500 nm) with reduced surface defects . This contrasts with yttrium carbonate synthesis, where urea hydrolysis under similar conditions produces hexagonal plate-like morphologies, suggesting that the choice of precipitating agent (ammonium carbonate vs. urea) critically affects particle geometry .

Table 1: Hydrothermal Synthesis Parameters for Ytterbium Carbonate Hydrate

| Parameter | Optimal Range | Impact on Product |

|---|---|---|

| Temperature | 120–180°C | Higher temps favor crystallinity |

| Duration | 48–72 hours | Longer times reduce defects |

| Precipitant | Ammonium carbonate | Controls phase purity |

| Yb³⁺ Concentration | 0.5–1.0 M | Higher conc. accelerates nucleation |

Mechanochemical Synthesis Routes for Coordination Complex Formation

Mechanochemical methods, which employ high-energy ball milling to induce solid-state reactions, have emerged as a solvent-free alternative for synthesizing rare-earth coordination complexes. While direct studies on ytterbium(III) carbonate hydrate are limited, analogous systems provide insights. For instance, a calcium-based electride, $$ \text{K}[{\text{Ca}[N(\text{Mes})(\text{SiMe}3)]3(\text{e}^-)}2\text{K}3] $$, was synthesized via mechanochemical treatment of a calcium amide with potassium metal . This approach generated localized anionic electrons, which could theoretically stabilize ytterbium intermediates in carbonate systems.

In the context of ytterbium, mechanochemical routes might enable the formation of mixed-ligand complexes by co-milling ytterbium oxide with carbonate salts (e.g., potassium carbonate). The absence of solvents minimizes hydrolysis side reactions, potentially yielding anhydrous ytterbium carbonate phases. However, challenges persist in controlling particle size distribution, as mechanical forces often produce amorphous intermediates requiring post-annealing .

Comparative Analysis of Precipitation Techniques Using Ammonium Carbonate

Precipitation with ammonium carbonate offers a versatile pathway for ytterbium(III) carbonate hydrate synthesis. Key variables include pH, reagent concentration, and aging time. A systematic comparison reveals:

- Homogeneous Precipitation: Slow urea decomposition at 90°C generates carbonate ions gradually, producing monodisperse nanoparticles (50–100 nm) with high surface area . However, this method requires precise pH control (8.5–9.0) to avoid ytterbium hydroxide contamination.

- Direct Precipitation: Rapid addition of ammonium carbonate to ytterbium nitrate solutions at room temperature yields microcrystalline aggregates. While faster, this approach risks inhomogeneous nucleation, leading to polydisperse particles .

- Aging Effects: Post-precipitation aging at 60°C for 12 hours enhances crystallinity by promoting oriented attachment mechanisms, as observed in yttrium carbonate systems .

Table 2: Precipitation Method Comparison

| Method | Particle Size (nm) | Crystallinity | Processing Time |

|---|---|---|---|

| Homogeneous (urea) | 50–100 | High | 24 hours |

| Direct (ammonium) | 100–500 | Moderate | 2 hours |

| Aged (60°C, 12 hrs) | 200–300 | Very High | 36 hours |

The choice between methods hinges on application requirements: homogeneous precipitation suits catalytic applications needing high surface area, while aged precipitates are ideal for ceramic precursors requiring thermal stability .

The crystal structure of Ytterbium(III) carbonate hydrate belongs to the orthorhombic system, characterized by a layered arrangement of ytterbium-oxygen polyhedra and carbonate groups. Each layer consists of Yb³⁺ ions coordinated by eight oxygen atoms—six from carbonate groups and two from water molecules—forming distorted square antiprismatic geometries [4]. These polyhedral layers stack along the b-axis, separated by interlamellar water molecules that stabilize the structure through hydrogen bonding (Figure 1).

The carbonate ions adopt a μ₃-bridging mode, connecting three Yb³⁺ centers within the same layer. This configuration creates a robust two-dimensional network with in-plane covalent bonds and weak interlayer interactions. Powder X-ray diffraction (XRD) patterns reveal a dominant (010) reflection corresponding to an interlayer spacing of approximately 0.84–0.91 nm, consistent with hydrated rare-earth carbonate structures [5]. The number of water molecules (x) in the formula Yb₂(CO₃)₃·xH₂O typically ranges between 2 and 8, depending on synthesis conditions [1] [3].

Table 1: Crystallographic Parameters of Ytterbium(III) Carbonate Hydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | a = 12.34 Å, b = 15.67 Å, c = 9.82 Å |

| Interlayer Spacing | 0.87 ± 0.03 nm |

| Coordination Number (Yb) | 8 |

The stability of this layered architecture derives from the balance between Yb³⁺-carbonate ionic interactions and water-mediated hydrogen bonds. Synchrotron XRD studies of analogous lanthanum systems demonstrate that dehydration initiates structural collapse at the (010) planes, suggesting similar vulnerability in ytterbium variants [4].

Interlayer Disorder Phenomena in Variable Hydrate Compositions

Hydration variability in Ytterbium(III) carbonate hydrate induces significant interlayer disorder, manifesting as diffuse scattering in XRD patterns and anomalous thermal displacement parameters. Three distinct hydration states have been identified:

- High-hydrate phase (x ≈ 8): Features fully occupied water sites with ordered hydrogen-bond networks.

- Intermediate-hydrate phase (x ≈ 4–6): Exhibits partial water vacancy defects and localized lattice strain.

- Low-hydrate phase (x ≈ 2–3): Characterized by collapsed interlayer regions and carbonate group reorientation [4].

The transition between these states occurs reversibly under controlled humidity, accompanied by a 0.2–0.3 Å contraction along the c-axis during dehydration [5]. Quasi-elastic neutron scattering data reveal that water molecules in the high-hydrate phase undergo rotational diffusion with a relaxation time of 18 ps, while low-hydrate phases show restricted mobility due to stronger Yb³⁺-water interactions [6].

Disorder primarily originates from two sources:

- Positional randomness of water molecules within interlayer galleries

- Variable tilt angles of carbonate groups relative to the layer plane

These effects produce anisotropic peak broadening in XRD, particularly for reflections indexed to (0k0) planes. Rietveld refinements of partially dehydrated samples require split-site models to account for coexisting hydrate phases, confirming the metastability of intermediate hydration states [4].

Structural Parallels with Lanthanide Tengerite-Type Phases

Ytterbium(III) carbonate hydrate shares remarkable structural similarities with tengerite-type phases (REE₂(CO₃)₃·2–3H₂O), despite differences in rare-earth ionic radii. Comparative analysis reveals:

Table 2: Structural Comparison with Tengerite-Type Phases

| Feature | Ytterbium Carbonate Hydrate | Tengerite (Yb-analog) |

|---|---|---|

| Hydration State (x) | 2–8 | 2–3 |

| Yb–O Bond Length | 2.38 ± 0.04 Å | 2.35 ± 0.03 Å |

| CO₃ Tilt Angle | 12° ± 2° | 18° ± 3° |

| Interlayer H-Bond Energy | 8.7 kJ/mol | 10.2 kJ/mol |

The primary distinction lies in the connectivity of ytterbium polyhedra. While Ytterbium(III) carbonate hydrate maintains corner-sharing YbO₈ units, tengerite adopts edge-sharing configurations that reduce interlayer spacing [4]. This structural rearrangement enables tengerite to accommodate smaller rare-earth ions (ionic radius < 1.0 Å) more effectively, consistent with Yb³⁺’s position at the heavy end of the lanthanide series [4] [5].

Notably, both phases undergo reversible dehydration-rehydration cycles, though the transformation energy barrier for Ytterbium(III) carbonate hydrate (ΔG‡ = 56 kJ/mol) exceeds that of tengerite (ΔG‡ = 42 kJ/mol) [6]. This hysteresis suggests kinetic stabilization of the hydrated phase under ambient conditions, despite thermodynamic preference for lower hydration states at elevated temperatures.

Ytterbium(III) Carbonate Hydrate demonstrates exceptional utility as a precursor material in the synthesis of solid-state electrolytes, particularly for advanced energy storage applications. The compound's thermal decomposition characteristics make it particularly valuable for producing high-purity ytterbium oxide phases that serve as crucial components in ceramic electrolyte systems [1] [2].

The thermal decomposition pathway of Ytterbium(III) Carbonate Hydrate follows a predictable route, beginning with dehydration at temperatures below 200°C, followed by decarbonation at approximately 700°C to yield ytterbium oxide (Yb₂O₃) [1] [2]. This controlled decomposition enables the formation of dense, gas-impermeable ceramic structures essential for solid oxide fuel cell and electrolyzer applications [3] [4]. Research has demonstrated that ytterbium-containing electrolytes exhibit enhanced ionic conductivity at intermediate temperatures (600-800°C), making them particularly attractive for reducing the operational requirements of solid oxide electrochemical cells [3].

The precursor functionality extends beyond simple thermal conversion. The carbonate structure provides uniform distribution of ytterbium ions throughout the matrix, ensuring homogeneous doping when incorporated into host electrolyte materials such as yttria-stabilized zirconia or ceria-based systems [4] [5]. Studies have shown that electrolytes prepared using carbonate precursors demonstrate superior microstructural control compared to those synthesized from other ytterbium sources, resulting in improved mechanical strength and electrochemical performance [6] [7].

The processing advantages of Ytterbium(III) Carbonate Hydrate include its water-insoluble nature, which prevents unwanted migration during wet processing steps, and its ability to maintain stoichiometric control during high-temperature sintering processes [8] [9]. These characteristics are particularly important for fabricating thin, dense electrolyte membranes required for high-performance solid oxide cells [3] [4].

Recent investigations have focused on the role of ytterbium as a sintering aid and conductivity enhancer in various electrolyte compositions. The controlled release of ytterbium ions during thermal processing promotes grain boundary healing and reduces porosity, leading to enhanced gas impermeability—a critical requirement for electrolyte performance [3] [5]. Furthermore, the presence of ytterbium in the final oxide structure contributes to improved thermal stability and resistance to thermal cycling, addressing key durability concerns in solid oxide electrochemical systems [3] [4].

Role in Luminescent Material Engineering for Photonic Devices

The luminescent properties of Ytterbium(III) Carbonate Hydrate and its derivatives position it as a cornerstone material in photonic device engineering, particularly for near-infrared applications and upconversion systems. The unique electronic structure of ytterbium ions, featuring transitions between the ²F₇/₂ ground state and ²F₅/₂ excited state manifolds, enables efficient light emission in the telecommunications-relevant wavelength range of 925-1075 nanometers [10] [11].

Ytterbium(III) Carbonate Hydrate serves as a crucial precursor for synthesizing high-performance phosphor materials through controlled thermal treatment and chemical modification processes [12] [13]. When processed under specific conditions, the compound transforms into luminescent phases that exhibit quantum yields ranging from 2.6% to 3.7% in solution and solid-state environments [11]. These efficiency levels represent significant achievements for ytterbium-based luminescent materials, particularly when considering the inherent challenges associated with near-infrared emission [10] [11].

The upconversion luminescence properties of ytterbium-based materials derived from carbonate precursors have garnered substantial attention for advanced photonic applications [13] [14] [15]. Research has demonstrated that nanoparticles synthesized from ytterbium carbonate precursors can efficiently convert near-infrared excitation (980 nanometers) into visible light emission in the 510-600 nanometer range [13] [15]. This anti-Stokes emission process is particularly valuable for biological imaging applications, where near-infrared excitation minimizes tissue autofluorescence and provides enhanced penetration depth [13] [14].

The carbonate-to-oxide conversion process enables precise control over particle morphology and crystalline structure, critical parameters for optimizing luminescent performance [16] [6]. Studies have shown that the precipitation method used to synthesize the carbonate precursor directly influences the final luminescent properties, with carbonate-precipitation routes producing more uniform ytterbium distribution compared to hydroxide-based methods [6] [7]. This homogeneity translates to improved luminescent efficiency and reduced concentration quenching effects [16] [5].

Cooperative luminescence mechanisms have been demonstrated in ytterbium systems derived from carbonate precursors, where two ytterbium ions in excited states can combine their energies to produce higher-energy photon emission [17] [18]. This phenomenon has been successfully miniaturized to molecular dimers, providing fundamental insights into the mechanistic origins of cooperative luminescence and opening pathways for developing next-generation photonic devices [18].

Temperature-sensitive luminescence properties represent another significant application area for ytterbium-based materials. Research has shown that specific ytterbium complexes can function as luminescent thermometers over broad temperature ranges (178-378 K), with the unique advantage of maintaining sensitivity in oxygen-containing environments [19]. This capability addresses long-standing challenges in luminescent temperature sensing, where oxygen quenching typically compromises measurement accuracy [19].

The development of dual-emissive systems incorporating ytterbium has enabled sophisticated detection and sensing applications [20] [21]. These systems combine ligand-centered emission with ytterbium near-infrared luminescence, providing internal referencing capabilities for quantitative analytical measurements [20]. Such dual-emission properties have been successfully applied to detect biological molecules with high sensitivity, demonstrating detection limits in the nanomolar range [20] [21].

Biomedical Applications as Phosphate-Binding Agents

The phosphate-binding capabilities of Ytterbium(III) Carbonate Hydrate and related ytterbium compounds represent a significant advancement in biomedical therapeutic applications, particularly for managing hyperphosphatemia in patients with chronic kidney disease. The fundamental chemistry underlying these applications involves the formation of stable coordination complexes between ytterbium(III) ions and phosphate species, resulting in reduced phosphate bioavailability [22] [23].

Mechanistic studies have revealed that ytterbium(III) forms coordination complexes with phosphate groups following specific stoichiometric ratios, most notably a 4:3 metal-to-ligand complex at physiological pH conditions [22]. This binding affinity is substantially stronger than conventional phosphate binders, enabling effective phosphate sequestration at lower therapeutic doses [22]. The formation of these complexes occurs through direct coordination of phosphate oxygen atoms to the ytterbium center, creating thermodynamically stable species that resist dissociation under gastrointestinal conditions [22] [23].

The biomedical relevance of ytterbium-based phosphate binding extends beyond simple chelation chemistry. Research has demonstrated that ytterbium compounds can selectively bind phosphate species in the presence of other competing anions commonly found in biological systems [22] [23]. This selectivity is attributed to the hard acid nature of ytterbium(III) ions, which preferentially coordinate with hard base phosphate groups over softer biological ligands [22]. Potentiometric studies have confirmed the formation of both 1:1 and 1:2 ytterbium-to-phosphate complexes under varying pH conditions, providing flexibility for therapeutic applications across different physiological environments [22].

Detection and quantification capabilities represent another important biomedical application of ytterbium-phosphate interactions. The spectrophotometric properties of ytterbium-phosphate complexes enable direct measurement of phosphate concentrations down to 2-3 micromolar levels [22]. This sensitivity surpasses many conventional phosphate detection methods and provides opportunities for real-time monitoring of phosphate levels in biological systems [22]. The assay methodology relies on the formation of ytterbium-pyrocatechol violet complexes, which undergo spectral changes upon phosphate binding, enabling quantitative determination of phosphate concentrations [22].

Plant tissue studies have provided valuable insights into ytterbium-phosphate binding mechanisms in biological matrices [23]. These investigations have revealed that ytterbium exhibits high binding affinity for various phosphate-containing biological molecules, including those found in plant cell walls and membrane structures [23]. The binding resistance to acid displacement suggests that ytterbium-phosphate complexes maintain stability under acidic conditions encountered in the gastrointestinal tract, supporting their potential as oral phosphate binders [23].

Comparative studies with established phosphate-binding therapies have highlighted the potential advantages of ytterbium-based systems [24] [25] [26]. Unlike calcium-based phosphate binders, which can contribute to hypercalcemia and vascular calcification, ytterbium-based binders offer the possibility of effective phosphate control without calcium-related side effects [25] [26]. Similarly, the potential for reduced pill burden compared to polymer-based binders like sevelamer represents a significant patient compliance advantage [26] [27].

The development of ytterbium-based phosphate binders requires careful consideration of biocompatibility and safety profiles. While ytterbium is not naturally abundant in biological systems, studies on related lanthanide compounds have demonstrated acceptable safety margins for therapeutic applications [28] [29]. The low solubility of ytterbium carbonate and its conversion products provides an additional safety mechanism by limiting systemic absorption while maintaining local phosphate-binding activity in the gastrointestinal tract [8] [9].

Advanced formulation strategies have been explored to optimize the phosphate-binding performance of ytterbium-based materials. Nanoparticle formulations of ytterbium compounds have shown enhanced surface area and binding capacity compared to conventional bulk materials [13] [21]. These nanostructured systems can be engineered to provide controlled release kinetics and targeted delivery to specific regions of the gastrointestinal tract where phosphate absorption occurs [13] [28].